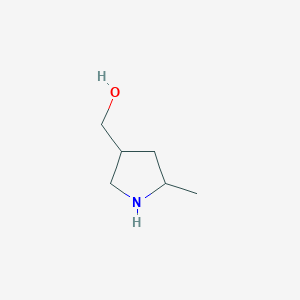
(5-甲基吡咯烷-3-基)甲醇
描述
“(5-Methylpyrrolidin-3-yl)methanol” is a versatile chemical compound with potential applications in scientific research. It offers a wide range of possibilities due to its unique properties, making it valuable for various studies, including drug development and catalysis. The compound has a CAS Number of 937665-89-9 and a molecular weight of 115.18 .
Synthesis Analysis
The synthesis of “(5-Methylpyrrolidin-3-yl)methanol” involves a solution of (1-benzyl-5-methylpyrrolidin-3-yl)methanol in ethanol . Palladium hydroxide on carbon is added, and hydrogen is bubbled into the suspension .Molecular Structure Analysis
The IUPAC name of the compound is (5-methyl-3-pyrrolidinyl)methanol . The InChI code is 1S/C6H13NO/c1-5-2-6(4-8)3-7-5/h5-8H,2-4H2,1H3 .Physical and Chemical Properties Analysis
“(5-Methylpyrrolidin-3-yl)methanol” is an oil at room temperature .科学研究应用
合成方法
- 通过环磺酰胺的双重还原合成:已经开发出一种合成类似于 (5-甲基吡咯烷-3-基)甲醇的化合物(例如 (4S-苯基吡咯烷-2R-基)甲醇)的方法,该方法使用环磺酰胺前体的双重还原。此过程涉及立体选择性分子内 Heck 反应,并且对于构建以芳基磺酰基部分充当 N-保护基和芳基供体的分子是有效的 (Evans, 2007)。
手性催化和不对称合成
- 催化对映选择性烷基化:二苯基(1-甲基吡咯烷-2-基)甲醇(一种与 (5-甲基吡咯烷-3-基)甲醇在结构上相关的化合物)已被用作二烷基锌与醛类反应的催化剂,产生具有高对映体过量的仲醇。这证明了其在不对称合成和手性催化中的潜力 (Takemoto et al., 1998), (Soai & Shibata, 1997)。
聚合物合成
- 旋光活性聚合物合成:一种 (5-甲基吡咯烷-3-基)甲醇衍生物(即 (+)-(S)-二苯基(1-甲基吡咯烷-2-基)甲基甲基丙烯酸酯)的阴离子聚合导致旋光活性聚合物具有螺旋构象。这种聚合物表现出可逆的螺旋-螺旋转变,在高级聚合物化学中显示出潜力 (Okamoto et al., 1991)。
甲醇转化和催化
- CO2 到甲醇的均相氢化:涉及 N-甲基吡咯烷酮(一种与 (5-甲基吡咯烷-3-基)甲醇相关的化合物)的研究已经在甲醇生产领域进行。具体而言,已经探索了在卤离子存在下使用钌簇阴离子均相氢化 CO2,证明了从 CO2 中高效生产甲醇的潜力 (Tominaga et al., 1995)。
安全和危害
属性
IUPAC Name |
(5-methylpyrrolidin-3-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-2-6(4-8)3-7-5/h5-8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHTKAZQCRDTBLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN1)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
937665-89-9 | |
| Record name | (5-methylpyrrolidin-3-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(4-Amino-2-chlorophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B3169649.png)




![[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B3169676.png)
![[2-(3-Methoxyphenyl)-1,3-thiazol-5-yl]methanol](/img/structure/B3169680.png)



amine](/img/structure/B3169714.png)
![[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-YL]methanamine](/img/structure/B3169716.png)
![[3-(2-Bromophenyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B3169717.png)

